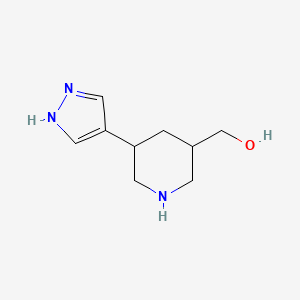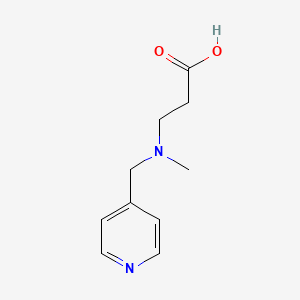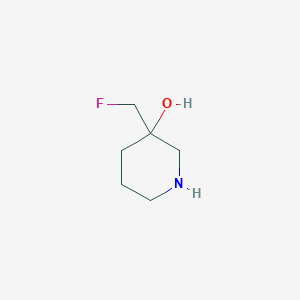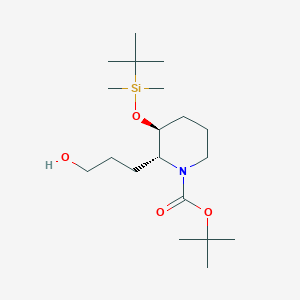![molecular formula C11H19NO B12980173 11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Azabicyclo[531]undecan-9-one, 11-methyl- is a bicyclic compound that belongs to the class of azabicycloalkanesThis compound has a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol .
Preparation Methods
The synthesis of 11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of 9-azabicyclo[3.3.1]nonane with methylating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- can be compared with other similar compounds, such as:
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: This compound has a benzyl group instead of a methyl group, leading to different chemical and biological properties.
9-Azabicyclo[3.3.1]nonan-3-one: This compound has a different bicyclic structure, resulting in distinct reactivity and applications.
The uniqueness of 11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl- lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
11-methyl-11-azabicyclo[5.3.1]undecan-9-one |
InChI |
InChI=1S/C11H19NO/c1-12-9-5-3-2-4-6-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 |
InChI Key |
RPCZEBJCWVAGAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCCC1CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


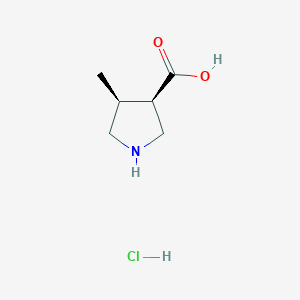
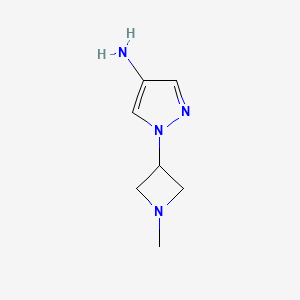
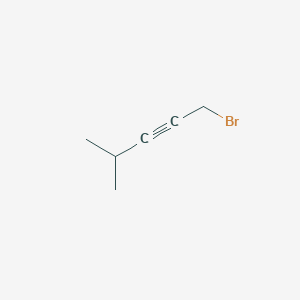


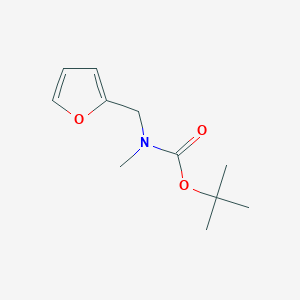
![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)
